molecular formula C23H20N4O3 B2809787 2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 1251673-70-7

2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2809787
CAS No.: 1251673-70-7
M. Wt: 400.438
InChI Key: PPGPNIPYKPFEAE-UHFFFAOYSA-N
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Description

2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide is a novel chemical entity designed for advanced pharmacological research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known to participate in key hydrogen bonding interactions with biological receptors, thereby influencing bioactivity . Compounds with this specific molecular architecture are of significant interest in oncology, particularly as potential telomerase inhibitors. Telomerase is a ribonucleoprotein complex that is reactivated in a vast majority of tumors, allowing for the unlimited proliferation of cancer cells, and is thus a prominent anticancer drug target . Early-stage research on analogous structures suggests this class of compounds may exert its effects by reducing the expression of dyskerin, a protein fragment essential for telomerase activity, and inducing apoptosis in cancer cells . Furthermore, the structural motif is also being investigated for anti-inflammatory applications, with related compounds showing potential to inhibit key inflammatory enzymes like cyclooxygenase (COX) . Researchers can utilize this compound to probe these and other biological mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-9-11-17(12-10-15)24-20(28)14-27-13-5-8-19(23(27)29)22-25-21(26-30-22)18-7-4-3-6-16(18)2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGPNIPYKPFEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule characterized by its unique structural features that include an oxadiazole ring, a pyridine moiety, and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and enzyme inhibition properties.

Structural Overview

The molecular formula of the compound is C23H20N4O3C_{23}H_{20}N_{4}O_{3} with a molecular weight of approximately 400.438 g/mol. The structure integrates multiple functional groups that enhance its reactivity and biological activity.

Enzyme Inhibition

The structural features of this compound suggest potential for enzyme inhibition. The amide and carbonyl groups may interact with enzyme binding sites, modulating various biological processes. Compounds with similar structures have demonstrated inhibitory effects on enzymes relevant to diseases, indicating that this compound could be evaluated for similar activities.

Anticancer Activity

Recent studies on related oxadiazole derivatives have shown promising anticancer properties. For instance, certain derivatives have been reported to induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways . Molecular docking studies have indicated strong interactions between these derivatives and estrogen receptors, which could be relevant for breast cancer therapies . While specific data on this compound's anticancer activity are not yet available, it is hypothesized that it may exhibit similar effects due to structural similarities.

In Vitro Studies

In vitro evaluations of other oxadiazole-containing compounds have highlighted their cytotoxic effects against various cancer cell lines. For example, certain oxadiazole derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells . Future studies should focus on testing this particular compound against a range of cancer cell lines to determine its potential therapeutic index.

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds reveals insights into the biological activity of oxadiazole derivatives. For instance:

Compound NameStructural FeaturesUnique Properties
N-(4-chlorophenyl)-2-acetamideContains a chlorophenyl group but lacks the oxadiazole ringSimpler structure; less diverse reactivity
N-(2-methylphenyl)-3-(1,2,4-triazol-5-yl)acetamideIncorporates a triazole ring instead of oxadiazolePotentially different biological activities
N-[4-(dimethylamino)phenyl]-acetamideFeatures a dimethylamino groupOffers distinct electronic properties affecting reactivity

This table illustrates how variations in structure can influence biological activity. The integration of multiple functional groups in this compound may enhance its potential as a lead compound for drug development.

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide exhibit potential as antitubercular agents . For instance, a study synthesized several substituted derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds demonstrated significant inhibitory activity with low IC50 values, suggesting that modifications to the oxadiazole structure can enhance efficacy against tuberculosis .

Anticancer Properties

The incorporation of oxadiazole moieties into drug candidates has been linked to enhanced anticancer activity. Recent studies have highlighted the ability of oxadiazole derivatives to inhibit cancer cell proliferation across various cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. For example, compounds with oxadiazole structures were shown to induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-70.48Apoptosis induction
Compound BHCT-1160.78Cell cycle arrest
Compound CA5490.11Caspase activation

Neuroprotective Effects

Oxadiazoles have also been investigated for their neuroprotective properties. Some derivatives have shown promise in inhibiting acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The potential for these compounds to modulate neurotransmitter levels suggests they could serve as therapeutic agents in neurological disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of oxadiazole derivatives typically involves reactions that allow for the introduction of various substituents that can significantly alter biological activity. The structure-activity relationship studies indicate that electron-withdrawing groups at specific positions enhance the potency of these compounds against targeted diseases .

Table 2: Summary of Synthesis Methods

Synthesis MethodAdvantages
Microwave-assisted synthesisShort reaction time, high yields
Traditional thermal methodsEstablished protocols
Green chemistry approachesEnvironmentally friendly

Pharmaceutical Formulations

Given the promising biological activities associated with this compound class, there is ongoing research into formulating these compounds into drug delivery systems that enhance bioavailability and target specificity. Nanoparticle formulations and liposomal delivery systems are being explored to improve therapeutic outcomes .

Comparison with Similar Compounds

N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(p-tolyl)acetamide (16b)

  • Key Features :
    • Contains a cephalosporin β-lactam core fused with a 1,2,4-oxadiazole ring.
    • The p-tolyl acetamide group is conserved, but the oxadiazole substituent is a methyl group instead of o-tolyl.
  • Synthesis : 54% yield, with spectral data (IR: 1769 cm⁻¹ for β-lactam; NMR: δ 2.25 ppm for p-tolyl methyl) .
  • Activity: Demonstrates selective activity against non-replicating Mycobacterium tuberculosis, likely due to the β-lactam’s ability to target cell-wall synthesis .

N-(4-Methoxybenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

  • Key Features: Replaces the p-tolyl group with a 4-methoxybenzyl (PMB) substituent. Retains the oxadiazole and pyridinone core.
  • Implications : The PMB group may enhance solubility due to the methoxy group’s polarity, but reduce membrane permeability compared to the p-tolyl analog .

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

  • Key Features: Substitutes the oxadiazole-pyridinone system with a thieno-pyrimidinone scaffold. Includes a sulfur-containing thioacetamide linkage.

Comparative Data Table

Compound Core Structure Substituents Bioactivity Key Physicochemical Properties
Target Compound Pyridinone-oxadiazole o-Tolyl (oxadiazole), p-tolyl (amide) Hypothesized antimicrobial/kinase inhibition Moderate solubility (lipophilic substituents)
16b Cephalosporin-oxadiazole Methyl (oxadiazole), p-tolyl (amide) Anti-tubercular (non-replicating Mtb) IR β-lactam peak at 1769 cm⁻¹
N-(4-Methoxybenzyl) analog Pyridinone-oxadiazole o-Tolyl (oxadiazole), PMB (amide) Undisclosed (improved solubility expected) Higher polarity due to methoxy group
Thieno-pyrimidinone analog Thieno-pyrimidinone Ethyl, methyl (pyrimidinone), p-tolyl Kinase inhibition (e.g., EGFR) Enhanced π-stacking from aromatic sulfur

Research Findings and Implications

  • Replacement of p-tolyl with PMB () introduces polarity, which could optimize pharmacokinetics but requires empirical validation.
  • Synthetic Challenges: The target compound’s oxadiazole-pyridinone system likely demands precise cyclization conditions, as seen in the 54% yield of analog 16b .
  • Biological Relevance: Unlike the thieno-pyrimidinone analog (), the target compound lacks sulfur, which may reduce off-target interactions with cysteine-rich enzymes .

Q & A

Basic: What are the critical steps in synthesizing 2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide?

Methodological Answer:
The synthesis typically involves:

Oxadiazole Ring Formation : Cyclization of precursors like nitriles and hydroxylamine derivatives under reflux with catalysts (e.g., ZnCl₂ or NaHCO₃) .

Coupling Reactions : Attaching the pyridinone and acetamide moieties via nucleophilic substitution or amidation. Common reagents include DMF as a solvent and K₂CO₃/NaOH as bases to deprotonate intermediates .

Purification : Column chromatography or recrystallization (e.g., using pet-ether or ethyl acetate) to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Control : Higher yields are achieved by maintaining reflux temperatures (80–120°C) during oxadiazole formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF or dichloromethane may reduce side reactions .
  • Catalyst Screening : Test alternatives like Pd/C for coupling steps or Lewis acids (e.g., ZnCl₂) for cyclization. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Basic: Which characterization techniques are essential to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on o-tolyl/p-tolyl) and pyridinone tautomerism .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Tautomerism Analysis : Pyridinone rings often exhibit keto-enol tautomerism, which alters NMR signals. Use variable-temperature NMR or DFT calculations to model tautomeric equilibria .
  • Impurity Profiling : Employ HPLC-MS to detect byproducts from incomplete coupling or oxidation .
  • Comparative Studies : Cross-reference with structurally analogous compounds (e.g., oxadiazole derivatives with para-substituted aryl groups) .

Basic: What stability tests are recommended for this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability : Heat samples to 40–60°C for 24–72 hours and monitor degradation via TLC or HPLC .
  • Photostability : Expose to UV light (254 nm) and track changes in UV-Vis spectra .
  • pH Sensitivity : Incubate in buffers (pH 3–10) and assess hydrolysis by LC-MS .

Advanced: How can computational modeling aid in predicting biological activity or reactivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock to simulate interactions with target proteins (e.g., kinases or GPCRs) based on oxadiazole’s electron-deficient ring .
  • Reactivity Predictions : Apply density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack on the oxadiazole ring) .
  • ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What are the key functional groups influencing this compound’s reactivity?

Methodological Answer:

  • 1,2,4-Oxadiazole : Electrophilic at C5; susceptible to nucleophilic substitution or ring-opening under acidic conditions .
  • Pyridinone Ring : Keto-enol tautomerism affects hydrogen-bonding capacity and metal coordination .
  • Acetamide Group : Participates in hydrogen bonding with biological targets; sensitive to hydrolysis in basic conditions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace o-tolyl with halophenyl or electron-withdrawing groups) .

Bioactivity Assays : Test analogs against disease-relevant targets (e.g., cancer cell lines via MTT assay) .

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) with activity .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and consult safety data sheets (SDS) .

Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields or impurities)?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent stoichiometry, temperature) using software like MODDE .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

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